H-Lys(N3).HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

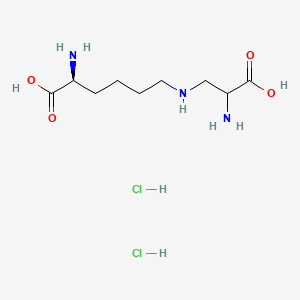

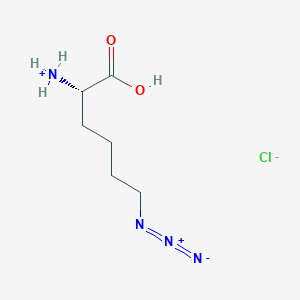

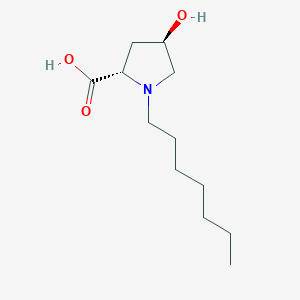

H-Lys(N3).HCl, also known as N6-(((3-azidobenzyl)oxy)carbonyl)-L-lysine, is a modified lysine containing an azide moiety . This lysine derivative can be incorporated into proteins for further modification using Click-chemistry .

Synthesis Analysis

The synthesis of this compound involves extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them . The protected target tripeptide Z-Lys(Z)-Lys-Gly-OBzl is obtained, and the protection is removed using hydrogenolysis over a Ni-Re catalyst .Molecular Structure Analysis

The molecular formula of this compound is C14H19N5O4HCl . The molecular weight is 321.3436.45 g/mol .Chemical Reactions Analysis

This compound is incorporated into proteins that can be further selectively modified using Staudinger ligation or Click-chemistry .Wissenschaftliche Forschungsanwendungen

Lysimeters in Agricultural Research

Lysimeters are a pivotal tool in agricultural and environmental research, particularly for studying water, fertilizers, salts, and contaminants' movement through soil. A study by Ben‐Gal and Shani (2002) introduced a highly conductive drainage extension for lysimeters to mimic soil moisture conditions found in fields more accurately, enhancing research into transpiration and evapotranspiration (Ben‐Gal & Shani, 2002).

Chemical Biology of Homocysteine and Related Metabolites

In the realm of biochemistry, the study of homocysteine (Hcy) metabolism, which produces compounds like Hcy-thiolactone and N epsilon-homocysteinyl-lysine (N epsilon-Hcy-Lys), is of significant interest. These compounds result from the misincorporation of Hcy instead of methionine during protein biosynthesis, leading to protein N-homocysteinylation that affects protein function. Elevated levels of these metabolites have been linked to cardiovascular and brain disorders, highlighting the importance of understanding their biological chemistry for clinical implications (Jakubowski & Głowacki, 2011).

Hypochlorous Acid in Biological Systems

Research into the detection and role of hypochlorous acid (HClO) within biological systems, particularly at subcellular levels, has led to the development of specific probes for imaging HClO within live cells and animals. These probes, such as mitochondria- and lysosome-targetable luminescent europium complexes, enable time-gated luminescence detection and imaging of HClO, underscoring its vital role in immune response and various human diseases (Ma et al., 2017).

Protein N-Homocysteinylation and Atherosclerosis

Another aspect of Hcy metabolism research focuses on the immune response to N-homocysteinylated proteins, which are structurally altered by Hcy-thiolactone. The presence of autoantibodies against these modified proteins in humans suggests an autoimmune response linked to atherosclerosis, further highlighting the pathological significance of Hcy-related modifications in proteins (Undas et al., 2004).

Safety and Hazards

The safety data sheet for H-Lys(N3).HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .

Biochemische Analyse

Biochemical Properties

H-Lys(N3).HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Azide moiety, which serves as a bioorthogonal ligation handle . This allows this compound to be selectively modified, providing a versatile tool for studying protein function and interactions .

Cellular Effects

This compound influences cell function by altering protein structure and function. Its incorporation into proteins can impact cell signaling pathways, gene expression, and cellular metabolism. The Azide group of this compound can react with various biomolecules, leading to changes in protein activity and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Azide group. This group can participate in Click-chemistry reactions, allowing for the selective modification of proteins. These modifications can lead to changes in protein activity, enzyme inhibition or activation, and alterations in gene expression .

Eigenschaften

IUPAC Name |

[(1S)-5-azido-1-carboxypentyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)